molecular formula C22H36O4 B576954 methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate CAS No. 13902-83-5

methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

Cat. No. B576954
CAS RN: 13902-83-5
M. Wt: 364.526
InChI Key: MMEXTNDBWOEMTB-SWJHQYIHSA-N
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Description

methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate is a natural product found in Hymenaea verrucosa with data available.

Scientific Research Applications

Chemoenzymatic Synthesis

A study by Kinoshita et al. (2008) explored the chemoenzymatic synthesis of complex organic compounds, including the conversion of enzymatic resolution products into methyl (5R,10R,13R)-labda-8-en-15-oate. This process involved the synthesis of chiral isoprene congeners based on the lipase-assisted resolution of specific propanol derivatives (Kinoshita, Miyake, Arima, Oguma, & Akita, 2008).

Synthesis as a Key Synthetic Intermediate

T. Katoh et al. (2006) reported on the synthesis of methyl (−)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate, a key intermediate in the synthesis of terpenoids. The study utilized baker’s yeast-catalyzed asymmetric reduction, highlighting the importance of microbial processes in synthesizing complex organic structures (Katoh, Mizumoto, Fudesaka, Takeo, Kajimoto, & Node, 2006).

Inverse-Electron-Demand Diels–Alder Reaction

Boger and Mullican (2003) explored the preparation and reaction of methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate in the context of inverse-electron-demand Diels–Alder reactions. Their study contributes to the understanding of reactions involving electron-deficient dienes, relevant to the synthesis of complex organic molecules (Boger & Mullican, 2003).

Methylation Studies

Güleç et al. (2017) conducted a kinetic study on the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts. This research provides insights into the methylation processes, which can be relevant for understanding the synthesis and reactions of methyl-substituted naphthalene derivatives (Güleç, Özen, Niftaliyeva, Aydın, Simsek, & Karaduman, 2017).

Antimicrobial Synthesis

Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. The study's focus on antimicrobial activities of methyl-substituted compounds is indicative of the broader implications of methylated organic compounds in medicinal chemistry (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

Cytotoxic Activity Studies

Bongui et al. (2005) investigated the synthesis and cytotoxic activity of acronycine analogues, including methyl-substituted naphthalene compounds. This research highlights the potential of methyl-substituted compounds in developing therapeutic agents with cytotoxic properties (Bongui, Elomri, Cahard, Tillequin, Pfeiffer, Pierré, & Seguin, 2005).

properties

CAS RN

13902-83-5

Molecular Formula

C22H36O4

Molecular Weight

364.526

IUPAC Name

methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

InChI

InChI=1S/C22H36O4/c1-15(14-19(23)25-5)8-10-17-16(2)9-11-18-21(17,3)12-7-13-22(18,4)20(24)26-6/h15,17-18H,2,7-14H2,1,3-6H3/t15-,17+,18-,21-,22-/m0/s1

InChI Key

MMEXTNDBWOEMTB-SWJHQYIHSA-N

SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)CC(=O)OC

synonyms

(5β,9α,10α)-Labd-8(17)-ene-15,19-dioic acid dimethyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 2
methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

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